1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Overview
Description
1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is an organic compound characterized by its unique spirocyclic structure. This compound features a chlorophenyl group and two dioxaspiro rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of 4-chlorophenylacetone with Meldrum’s acid under specific conditions. The process begins with the preparation of a solution of 4-chlorophenylacetone in a suitable solvent like tetrahydrofuran (THF). Titanium (IV) chloride is then added to the solution, followed by the addition of Meldrum’s acid. The reaction mixture is stirred at low temperatures and then allowed to warm to room temperature, resulting in the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 1-(4-Bromophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 1-(4-Fluorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione stands out due to its chlorophenyl group, which imparts unique chemical and biological properties. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
CAS No. |
97381-36-7 |
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Molecular Formula |
C14H13ClO4 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C14H13ClO4/c1-13(2)18-11(16)14(12(17)19-13)7-10(14)8-3-5-9(15)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
NYJCYBVUSDIKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C2(CC2C3=CC=C(C=C3)Cl)C(=O)O1)C |
Origin of Product |
United States |
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